molecular formula C3H7NO3 B3147819 (R)-3-Amino-2-hydroxypropanoic acid CAS No. 632-11-1

(R)-3-Amino-2-hydroxypropanoic acid

Cat. No.: B3147819
CAS No.: 632-11-1
M. Wt: 105.09 g/mol
InChI Key: BMYNFMYTOJXKLE-UWTATZPHSA-N
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Description

®-3-Amino-2-hydroxypropanoic acid, also known as D-serine, is a naturally occurring amino acid derivative. It is an enantiomer of serine, meaning it is one of two mirror-image forms of the amino acid. This compound plays a crucial role in the central nervous system, particularly in the modulation of neurotransmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-3-Amino-2-hydroxypropanoic acid can be synthesized through several methods. One common approach involves the enzymatic resolution of racemic serine using specific enzymes like D-amino acid oxidase. Another method includes the asymmetric synthesis using chiral catalysts to ensure the production of the desired enantiomer.

Industrial Production Methods

Industrial production of ®-3-Amino-2-hydroxypropanoic acid often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired enantiomer, which is then isolated and purified through various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-hydroxypropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

    Reduction: The amino group can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of ®-3-Amino-2-hydroxypropanoic acid, such as keto acids, amines, and substituted amino acids.

Scientific Research Applications

®-3-Amino-2-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It plays a role in the study of neurotransmission and neurodegenerative diseases.

    Medicine: It is investigated for its potential therapeutic effects in conditions like schizophrenia and Alzheimer’s disease.

    Industry: It is used in the production of pharmaceuticals and as a research reagent in various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    L-serine: The enantiomer of ®-3-Amino-2-hydroxypropanoic acid, which has different biological roles.

    Glycine: Another amino acid that acts as a co-agonist at the NMDA receptor.

    D-alanine: Similar in structure but with different biological functions.

Uniqueness

®-3-Amino-2-hydroxypropanoic acid is unique due to its specific role in modulating the NMDA receptor, which is not shared by its enantiomer or other similar amino acids. This makes it particularly valuable in neurological research and potential therapeutic applications.

Properties

IUPAC Name

(2R)-3-amino-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYNFMYTOJXKLE-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601021279
Record name (R)-Isoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-11-1
Record name (2R)-3-Amino-2-hydroxypropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Isoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-AMINO-2-HYDROXYPROPANOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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